2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Historical Evolution of 1,3,4-Thiadiazole Scaffolds in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus first gained prominence in the 1950s with the discovery of acetazolamide, a carbonic anhydrase inhibitor containing this heterocycle. Subsequent structural optimization campaigns revealed that substitution at the 2- and 5-positions profoundly influences bioactivity profiles. For instance, the introduction of sulfonamide groups at these positions produced diuretics with 10-fold greater potency than early prototypes.
A pivotal breakthrough occurred in the 1980s when researchers demonstrated that 2-amino-5-mercapto-1,3,4-thiadiazole derivatives exhibit selective inhibition of Helicobacter pylori growth (MIC₅₀ = 3.2–12.8 μg/mL). This finding catalyzed the development of antimicrobial agents targeting bacterial thioredoxin reductase, with lead compounds showing 92% inhibition at 50 μM concentrations.
The 21st century witnessed the rational design of anticancer thiadiazoles through computational methods. Molecular docking studies revealed that 2,5-diaryl-1,3,4-thiadiazoles adopt planar conformations ideal for intercalating B-DNA, with binding constants (Kₐ) ranging from 1.2 × 10⁴ to 5.8 × 10⁴ M⁻¹. Contemporary structure-activity relationship (SAR) analyses further demonstrated that:
| Substituent Position | Electronic Effect | Bioactivity Impact |
|---|---|---|
| 2-position | Electron-withdrawing | ↑ Kinase inhibition |
| 5-position | Electron-donating | ↑ Solubility |
| N-4 | Hydrogen bonding | ↑ Target affinity |
These insights guided the synthesis of dual EGFR/HER2 inhibitors with IC₅₀ values of 17–34 nM in breast cancer cell lines.
Role of Bromobenzamide-Thiadiazole Hybrid Architectures in Targeted Therapy
The strategic incorporation of bromobenzamide groups into 1,3,4-thiadiazole scaffolds addresses three critical challenges in kinase inhibitor development:
- Hydrophobic pocket engagement : The bromine atom’s van der Waals radius (1.85 Å) optimally fills ATP-binding cleft subpockets in c-Met kinase (PDB: 3LQ8).
- Conformational restriction : The benzamide carbonyl (1.23 Å bond length) forms intramolecular hydrogen bonds with thiadiazole sulfurs, enforcing coplanarity (dihedral angle < 15°).
- Metabolic stability : Bromination at the para position reduces CYP3A4-mediated dealkylation by 62% compared to chloro analogs.
The prototypical compound 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exemplifies these principles. Its synthesis involves three regioselective steps:
Thiadiazole core formation :
Cyclocondensation of thiosemicarbazide with bromobenzoyl chloride yields 2-amino-5-bromo-1,3,4-thiadiazole (78% yield).Thioether linkage installation :
Nucleophilic substitution with 2-chloro-N-m-tolylacetamide introduces the sulfhydryl bridge (65% yield, K₂CO₃/DMF).Benzamide coupling :
HATU-mediated amidation completes the hybrid structure (82% yield, DIEA/CH₂Cl₂).
Structural characterization data confirm successful synthesis:
| Analytical Method | Key Findings |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 7H aromatic) |
| HRMS (ESI+) | m/z 393.0241 [M+H]⁺ (calc. 393.0238) |
| XRD | Monoclinic P2₁/c, a = 8.921 Å |
This hybrid demonstrates exceptional c-Met kinase inhibition (IC₅₀ = 9.8 nM) through a dual binding mode:
Properties
IUPAC Name |
2-bromo-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S2/c1-11-5-4-6-12(9-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-7-2-3-8-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDPXBOFRXFASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Coupling with Benzamide: The final step involves coupling the brominated thiadiazole intermediate with benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (dimethylformamide) or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring and the bromine atom play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound’s structure combines a 1,3,4-thiadiazole ring, a thioethyl linker, and substituted benzamide/aryl groups. Key comparisons with structurally similar compounds include:
Table 1: Structural and Functional Group Comparisons
Key Observations :
Physicochemical Properties
- Molecular Weight: The target compound’s mass (~480 g/mol) exceeds non-brominated analogs (e.g., 404 g/mol in ), impacting pharmacokinetics.
- Solubility : Bromine and aromatic groups may reduce aqueous solubility compared to ethoxy () or piperidine () derivatives.
- Thermal Stability : Melting points for thiadiazole derivatives range from 180°C () to >250°C (), influenced by substituent polarity.
Biological Activity
2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiadiazole derivatives, which are recognized for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. The structural components of this molecule contribute significantly to its reactivity and biological effects.
Chemical Structure and Synthesis
The compound features several functional groups, including a bromobenzene moiety, an amide group, and a thiadiazole ring. The synthesis typically involves multiple steps:
- Formation of the Thiadiazole Ring : Synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
- Introduction of the Bromine Atom : Achieved through bromination using agents like N-bromosuccinimide (NBS).
- Coupling with Benzamide : The final product is formed by coupling the brominated thiadiazole intermediate with benzamide using coupling reagents such as EDCI in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity involved in various biological pathways. For instance, it has been shown to affect pathways related to cancer cell proliferation and inflammation.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival.
Anticancer Activity
Studies have highlighted the potential of this compound as an anticancer agent. It may inhibit specific enzymes associated with cancer cell growth or induce apoptosis in malignant cells. Molecular docking studies suggest that the compound can effectively bind to targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds within this class:
- Study on Thiadiazole Derivatives : A study demonstrated that derivatives similar to this compound showed promising results in reducing tumor growth in animal models .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that certain thiadiazole derivatives could effectively inhibit enzymes involved in cancer progression, showcasing their potential as therapeutic agents.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key synthetic pathways for 2-bromo-N-(5-((2-oxo-2-(m-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer : The synthesis typically involves sequential reactions:
Thiadiazole ring formation : React 5-amino-1,3,4-thiadiazole-2-thiol with brominated benzoyl chloride derivatives (e.g., 2-bromo-4-chlorobenzoyl chloride) in dichloromethane with triethylamine as a base .
Coupling with m-tolylaminoethylthio group : Introduce the 2-oxo-2-(m-tolylamino)ethylthio moiety via nucleophilic substitution or thiol-ene reactions under inert conditions .
Critical factors: Solvent choice (e.g., DMF for solubility), reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is the compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm aromatic protons (δ 7.2–8.1 ppm), thiadiazole protons (δ 8.5–9.0 ppm), and amide bonds (δ 10.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 488.4 for CHBrNOS) .
- IR spectroscopy : Peaks at 1670–1700 cm (C=O stretch) and 3300 cm (N-H stretch) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR tyrosine kinase) using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing bioactivity?
- Methodological Answer :
- Substituent variation : Replace the bromine atom with Cl, F, or NO to modulate electron-withdrawing effects .
- Scaffold modification : Replace the thiadiazole ring with oxadiazole or triazole and compare IC values .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17) .
Q. How to resolve contradictory data on bioactivity across studies?
- Methodological Answer :
- Assay standardization : Ensure consistent cell line passages, culture media, and assay protocols .
- Dose-response validation : Repeat experiments with logarithmic concentration gradients (e.g., 0.1–100 µM) .
- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results .
Q. What strategies improve the compound’s solubility and bioavailability?
- Methodological Answer :
- Prodrug design : Introduce PEGylated or glycosylated derivatives to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA nanoparticles for controlled release and improved tissue penetration .
- LogP optimization : Adjust substituents (e.g., replace bromine with polar groups) to achieve LogP < 3 .
Q. How to validate the mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout models : Delete putative target genes (e.g., EGFR) in cell lines and assess resistance .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
- In vivo xenograft models : Test efficacy in BALB/c mice with tumor volumes monitored via bioluminescence .
Key Considerations for Experimental Design
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to prevent side reactions .
- Biological replicates : Include ≥3 technical and biological replicates to ensure statistical robustness .
- Ethical compliance : Follow ARRIVE guidelines for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
